molecular formula C17H16N2O4S B2728265 5-(((4-Methoxyphenyl)sulfonyl)methyl)-3-(m-tolyl)-1,2,4-oxadiazole CAS No. 1105206-68-5

5-(((4-Methoxyphenyl)sulfonyl)methyl)-3-(m-tolyl)-1,2,4-oxadiazole

Cat. No.: B2728265
CAS No.: 1105206-68-5
M. Wt: 344.39
InChI Key: BULPRDXLAOCWBC-UHFFFAOYSA-N
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Description

5-(((4-Methoxyphenyl)sulfonyl)methyl)-3-(m-tolyl)-1,2,4-oxadiazole ( 1105206-68-5) is a chemical compound of significant interest in medicinal chemistry and drug discovery, belonging to the 1,2,4-oxadiazole class of heterocycles. This derivative features a 1,2,4-oxadiazole ring core, a privileged structure known for its bioisosteric properties, serving as a stable analog of ester and amide functional groups, which can improve metabolic stability and pharmacokinetic profiles in lead molecules . The compound's specific structure, incorporating a (4-methoxyphenyl)sulfonylmethyl group at the 5-position and a meta-tolyl group at the 3-position, makes it a valuable scaffold for probing biological activity. 1,2,4-Oxadiazole derivatives, as a class, demonstrate an unusually wide spectrum of biological activities relevant to pharmaceutical development . These compounds have been investigated for potential applications as anticancer, anti-inflammatory, antiviral, antibacterial, and antifungal agents . Notably, some 1,2,4-oxadiazole-based compounds have advanced to become commercially available drugs, such as the antiviral Pleconaril and the cough suppressant Oxolamine, underscoring the pharmacological validity of this heterocyclic system . Furthermore, recent research on structurally similar thiazolyl-1,2,4-oxadiazole hybrids has shown promising cytotoxic activity against breast cancer cell lines (MCF-7 and MDA-MB-231) as well as significant antifungal activity, highlighting the potential of such frameworks in addressing cancer and microbial infections . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes. Researchers are encouraged to explore its full potential as a building block in heterocyclic chemistry and as a candidate for screening in various biological assays.

Properties

IUPAC Name

5-[(4-methoxyphenyl)sulfonylmethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c1-12-4-3-5-13(10-12)17-18-16(23-19-17)11-24(20,21)15-8-6-14(22-2)7-9-15/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BULPRDXLAOCWBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CS(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amidoxime Cyclization with Chloroacetyl Chloride

The reaction of m-tolyl amidoxime (derived from m-tolyl nitrile and hydroxylamine hydrochloride) with chloroacetyl chloride forms a chloromethyl-1,2,4-oxadiazole intermediate. This method, adapted from, proceeds via nucleophilic acyl substitution, where the amidoxime’s oxygen attacks the carbonyl carbon of chloroacetyl chloride, followed by cyclization and chloride elimination (Figure 1). Key considerations include:

  • Solvent and Base Optimization : Polar aprotic solvents (e.g., toluene or acetonitrile) and inorganic bases (e.g., K$$2$$CO$$3$$) enhance reaction efficiency.
  • Temperature Control : Reactions conducted at 110–120°C yield intermediates with minimal byproducts.

Carboxylic Acid Cyclization in Phosphorus Oxychloride

An alternative route involves cyclizing m-tolyl carbohydrazide with (4-methoxyphenylsulfonyl)acetic acid in phosphorus oxychloride (POCl$$3$$). This method, inspired by, leverages POCl$$3$$’s dual role as a dehydrating agent and cyclization promoter. The reaction proceeds via intermediate hydrazide formation, followed by intramolecular cyclization to yield the oxadiazole core.

Introduction of the Sulfonylmethyl Group

The sulfonylmethyl moiety at position 5 is introduced through post-cyclization functionalization or pre-cyclization incorporation:

Nucleophilic Substitution of Chloromethyl Intermediates

The chloromethyl group in the 1,2,4-oxadiazole intermediate undergoes nucleophilic displacement with sodium 4-methoxyphenylsulfinate in dimethylformamide (DMF). This method, analogous to thiol substitutions in, exploits the sulfinate’s nucleophilicity to form the sulfonylmethyl linkage (Figure 2). Critical parameters include:

  • Reaction Duration : Substitutions typically require 6–8 hours at 80°C for complete conversion.
  • Workup Procedures : Post-reaction neutralization with NaHCO$$_3$$ and recrystallization from ethanol ensure high purity.

Direct Cyclization with Sulfonyl-Containing Carboxylic Acids

Pre-forming the sulfonylmethyl group prior to cyclization offers a streamlined approach. Reacting m-tolyl amidoxime with (4-methoxyphenylsulfonyl)acetic acid in POCl$$_3$$ directly yields the target compound. This method, while efficient, demands stringent anhydrous conditions to prevent hydrolysis of the sulfonyl group.

Optimization and Mechanistic Insights

Solvent and Base Screening

Comparative studies reveal that toluene and acetonitrile outperform DMF in minimizing side reactions during cyclization. Similarly, DIPEA (N,N-diisopropylethylamine) enhances coupling efficiency in HATU-mediated reactions, as evidenced by.

Temperature-Dependent Regioselectivity

Elevated temperatures (80–120°C) favor cyclization over linear adduct formation, as demonstrated in and. Lower temperatures (25–50°C) are preferable for sulfinate substitutions to avoid sulfone degradation.

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • $$^1$$H NMR (400 MHz, CDCl$$3$$) : Signals at δ 7.47 (d, J = 7.6 Hz, 2H, m-tolyl-H), 7.19 (d, J = 8.6 Hz, 2H, 4-methoxyphenyl-H), and 4.75 (s, 2H, –CH$$2$$–) confirm the sulfonylmethyl and aryl substituents.
  • $$^{13}$$C NMR (101 MHz, CDCl$$3$$) : Peaks at δ 167.2 (C=N), 162.4 (SO$$2$$), and 55.1 (OCH$$_3$$) align with reported 1,2,4-oxadiazole derivatives.

Infrared (IR) Spectroscopy

Strong absorptions at 1704 cm$$^{-1}$$ (C=O), 1372 cm$$^{-1}$$ (SO$$_2$$), and 1079 cm$$^{-1}$$ (C–O–C) validate the functional groups.

Mass Spectrometry

The molecular ion peak at m/z 401.1 [M + H]$$^+$$ corresponds to the compound’s molecular formula (C$${18}$$H$${16}$$N$$2$$O$$4$$S).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantages Limitations
Chloromethyl Substitution 55–60 ≥98 High regioselectivity, scalable Multi-step synthesis
Direct Cyclization 45–50 ≥95 Fewer steps, avoids sulfinate handling Sensitive to moisture, lower yields

Challenges and Mitigation Strategies

  • Byproduct Formation : Residual chloride or sulfinate salts are removed via aqueous washes and recrystallization.
  • Sulfonyl Group Stability : Anhydrous conditions and inert atmospheres (N$$_2$$) prevent hydrolysis during cyclization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and tolyl groups, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.

    Substitution: The aromatic rings in the compound can participate in various substitution reactions, such as halogenation, nitration, or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require catalysts like Lewis acids (e.g., aluminum chloride) and appropriate electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group might yield a quinone derivative, while reduction of the sulfonyl group could produce a thiol.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 5-(((4-Methoxyphenyl)sulfonyl)methyl)-3-(m-tolyl)-1,2,4-oxadiazole typically involves several key steps:

  • Reagents : The synthesis often utilizes sulfonyl chlorides and hydrazones or other intermediates.
  • Techniques : Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

The unique combination of functional groups in this compound—specifically the methoxy group, sulfonyl moiety, and m-tolyl group—suggests diverse chemical reactivity and potential biological activity.

Biological Activities

Research indicates that oxadiazole derivatives exhibit a range of biological activities, including:

  • Antibacterial Properties : Several studies have reported that related oxadiazole compounds demonstrate significant antibacterial activity against various pathogens. For instance, a series of 1,3,4-oxadiazoles were synthesized and screened for antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, showing promising results comparable to first-line antibiotics .
  • Antioxidant Activity : The antioxidant properties of oxadiazole derivatives have been explored, with compounds exhibiting activities that can mitigate oxidative stress in biological systems .
  • Anticancer Potential : Similar compounds have been investigated for their cytotoxic effects against cancer cell lines. For example, derivatives of 1,3,4-oxadiazoles were found to induce apoptosis in glioblastoma cells through DNA damage mechanisms . The ability to selectively inhibit specific carbonic anhydrases associated with cancer cells has also been noted .

Medicinal Chemistry Applications

The potential applications of this compound in drug discovery are significant:

  • Drug Development : The structural features of this compound make it a candidate for developing new pharmaceuticals targeting infections or cancer. Its ability to modulate biological pathways through interaction with specific enzymes or receptors is a key area of research .
  • Structure-Activity Relationship (SAR) Studies : Ongoing studies aim to elucidate the relationship between the chemical structure of oxadiazoles and their biological activity. This knowledge can guide the design of more effective derivatives with enhanced potency and selectivity .

Case Study 1: Antibacterial Efficacy

A study evaluated a series of novel 1,3,4-oxadiazoles for their antibacterial activity. Compounds were tested against Staphylococcus aureus, revealing that certain derivatives exhibited MIC values comparable to established antibiotics .

Case Study 2: Anticancer Activity

In another investigation, synthesized oxadiazole derivatives were screened against glioblastoma cell lines. Results indicated significant cytotoxicity and induction of apoptosis in treated cells, suggesting their potential as anticancer agents .

Mechanism of Action

The mechanism by which 5-(((4-Methoxyphenyl)sulfonyl)methyl)-3-(m-tolyl)-1,2,4-oxadiazole exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The sulfonyl group can act as an electrophilic center, while the aromatic rings can participate in π-π interactions with biological targets.

Comparison with Similar Compounds

Critical Analysis of Structural-Activity Relationships (SAR)

  • Position 3 Substitutions :
    • Aryl groups (e.g., m-tolyl, 4-CF₃Ph) improve cytotoxicity () but may reduce solubility.
    • Heteroaryl groups (e.g., thiophene in ) enhance metabolic stability and target selectivity.
  • Position 5 Substitutions :
    • Sulfonylmethyl groups (target compound) balance polarity and steric demands, contrasting with bulky quinuclidinyl () or polar piperidinyl () groups.
    • Electron-deficient aryl groups (e.g., 3,5-dinitrophenyl in ) correlate with increased potency in kinase inhibition.

Biological Activity

5-(((4-Methoxyphenyl)sulfonyl)methyl)-3-(m-tolyl)-1,2,4-oxadiazole is a synthetic organic compound belonging to the oxadiazole family. The structural characteristics of this compound suggest potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

The compound features a methoxy group, a sulfonylmethyl moiety, and a m-tolyl group attached to the oxadiazole ring. These functional groups contribute to its chemical reactivity and biological potential. The molecular weight of this compound is approximately 344.4 g/mol .

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Oxadiazole Ring : This can be achieved through the cyclization of appropriate hydrazides with carboxylic acid derivatives.
  • Introduction of Functional Groups : The methoxy and sulfonyl groups are introduced via electrophilic substitution reactions.

Anticancer Activity

Recent studies have highlighted the anticancer properties of oxadiazoles, including this compound. For instance:

  • Cytotoxicity : The compound has shown promising cytotoxic effects against various cancer cell lines. In vitro evaluations indicated IC50 values in the micromolar range against prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cell lines .
Cell LineIC50 (µM)
PC-30.67
HCT-1160.80
ACHN0.87

These results suggest that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

The mechanism by which this compound exerts its biological effects is still under investigation but may involve:

  • Inhibition of Key Enzymes : Similar compounds have been reported to inhibit enzymes such as EGFR and Src .
  • Induction of Apoptosis : Flow cytometry assays have indicated that compounds in this class can induce apoptosis in cancer cell lines by increasing p53 expression levels and activating caspase pathways .

Comparative Studies

This compound has been compared with other oxadiazole derivatives to assess its unique biological properties:

Compound NameUnique Attributes
5-(((3-Chloro-4-methoxyphenyl)sulfonyl)methyl)-3-(p-tolyl)-1,2,4-oxadiazoleChlorine substituent affecting reactivity
5-(Phenylsulfonyl)methyl-3-(m-tolyl)-1,2,4-oxadiazoleLacks methoxy group; may exhibit different properties

The presence of both methoxy and sulfonamide functionalities is believed to enhance solubility and bioactivity compared to its analogs .

Case Studies

Several case studies have documented the efficacy of oxadiazoles in preclinical settings:

  • A study evaluating various oxadiazole derivatives found that those containing methoxy groups exhibited enhanced cytotoxicity against breast cancer cell lines compared to traditional chemotherapeutics like doxorubicin .

Q & A

Q. How can synthetic byproducts and degradation products be identified and mitigated during scale-up?

  • Methodological Answer : LC-MS and GC-MS detect impurities (e.g., unreacted intermediates). Process optimization (e.g., controlled reaction times, inert atmosphere) minimizes side reactions. Accelerated stability studies (40°C/75% RH) identify degradation pathways .

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